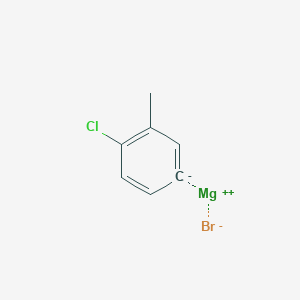
4-Chloro-3-methylphenylmagnesium bromide
Overview
Description
4-Chloro-3-methylphenylmagnesium bromide is an organomagnesium compound belonging to the class of Grignard reagents. These compounds are highly valued in organic synthesis due to their ability to form carbon-carbon bonds, making them essential tools in the creation of complex molecules.
Preparation Methods
4-Chloro-3-methylphenylmagnesium bromide is typically synthesized through the reaction of 4-chloro-3-methylbromobenzene with magnesium metal in the presence of a dry ether solvent, such as tetrahydrofuran (THF). This reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen . The general reaction can be represented as follows:
4-Chloro-3-methylbromobenzene+Mg→4-Chloro-3-methylphenylmagnesium bromide
Chemical Reactions Analysis
4-Chloro-3-methylphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It can couple with various electrophiles to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include dry ether solvents, low temperatures, and inert atmospheres to prevent side reactions. Major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used .
Scientific Research Applications
4-Chloro-3-methylphenylmagnesium bromide is widely used in scientific research for:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: It is used in the synthesis of intermediates for drug development.
Industrial Chemistry: It is utilized in the large-scale production of various chemical compounds
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions. The molecular targets include carbonyl compounds, halides, and other electrophiles .
Comparison with Similar Compounds
4-Chloro-3-methylphenylmagnesium bromide can be compared with other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. While all these compounds share the ability to form carbon-carbon bonds, this compound is unique due to the presence of both a chloro and a methyl group on the aromatic ring. This structural feature can influence its reactivity and selectivity in various reactions.
Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
These compounds are also widely used in organic synthesis and share similar preparation methods and reaction mechanisms.
Properties
IUPAC Name |
magnesium;1-chloro-2-methylbenzene-4-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRISSYATSPDQCA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[C-]=C1)Cl.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















